molecular formula C8H7N3O B2977133 6-(1H-imidazol-1-yl)pyridin-2-ol CAS No. 2034469-19-5

6-(1H-imidazol-1-yl)pyridin-2-ol

Cat. No. B2977133
CAS RN: 2034469-19-5
M. Wt: 161.164
InChI Key: AXZMUNUNLLUTCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-(1H-imidazol-1-yl)pyridin-2-ol” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom . This compound is highly soluble in water and other polar solvents .


Synthesis Analysis

The synthesis of imidazole derivatives has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis methods used in the preparation of imidazole derivatives include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The molecular formula of “6-(1H-imidazol-1-yl)pyridin-2-ol” is C8H7N3O . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole derivatives show different biological activities such as antibacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The chemical reactions involved in the synthesis of imidazole derivatives are well-documented .


Physical And Chemical Properties Analysis

“6-(1H-imidazol-1-yl)pyridin-2-ol” is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .

Scientific Research Applications

Therapeutic Potential

Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Antibacterial Activity

The derivatives of 1,3-diazole show different biological activities such as antibacterial . This suggests that “6-(1H-imidazol-1-yl)pyridin-2-ol” could potentially have antibacterial properties.

Antimycobacterial Activity

Imidazole derivatives have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis . This suggests potential antimycobacterial applications for “6-(1H-imidazol-1-yl)pyridin-2-ol”.

Anti-inflammatory Activity

Imidazole derivatives also exhibit anti-inflammatory properties . This suggests that “6-(1H-imidazol-1-yl)pyridin-2-ol” could potentially be used in the treatment of inflammatory conditions.

Antitumor Activity

Imidazole derivatives have shown antitumor activities . This suggests that “6-(1H-imidazol-1-yl)pyridin-2-ol” could potentially be used in cancer treatment.

Antidiabetic Activity

Imidazole derivatives have shown antidiabetic activities . This suggests that “6-(1H-imidazol-1-yl)pyridin-2-ol” could potentially be used in the treatment of diabetes.

Safety and Hazards

While specific safety and hazard information for “6-(1H-imidazol-1-yl)pyridin-2-ol” is not available, general precautions for handling imidazole derivatives include wearing suitable protective clothing and avoiding contact with skin and eyes .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities and there are different examples of commercially available drugs in the market which contains an imidazole ring . Therefore, the future directions in the research of “6-(1H-imidazol-1-yl)pyridin-2-ol” and other imidazole derivatives could be focused on exploring their potential therapeutic applications.

properties

IUPAC Name

6-imidazol-1-yl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c12-8-3-1-2-7(10-8)11-5-4-9-6-11/h1-6H,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZMUNUNLLUTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1H-imidazol-1-yl)pyridin-2-ol

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